5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to an oxadiazolo-pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the oxadiazole ring. One common method involves the use of 2,4-difluoroaniline and oxalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxadiazolo-pyrazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of enzymes such as p38 MAP kinase, inhibiting their activity and thereby affecting downstream signaling pathways . The compound’s electron-withdrawing properties also contribute to its ability to participate in charge transfer interactions, which can influence its biological and chemical activities .
Comparison with Similar Compounds
5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains sulfur instead of oxygen, leading to different electronic properties and reactivity.
Quinoxaline derivatives: Share a similar heterocyclic framework but differ in the substitution pattern and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its stability and reactivity compared to other related compounds.
Properties
Molecular Formula |
C10H4F2N4O |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H4F2N4O/c11-5-1-2-6(7(12)3-5)8-4-13-9-10(14-8)16-17-15-9/h1-4H |
InChI Key |
DFISYZYOHAMEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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